molecular formula C12H11Br2N3O B12639949 2-Amino-5-{[(3,5-dibromopyridin-2-yl)amino]methyl}phenol CAS No. 920511-94-0

2-Amino-5-{[(3,5-dibromopyridin-2-yl)amino]methyl}phenol

Cat. No.: B12639949
CAS No.: 920511-94-0
M. Wt: 373.04 g/mol
InChI Key: SJAMRVCYNHXFPM-UHFFFAOYSA-N
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Description

2-Amino-5-{[(3,5-dibromopyridin-2-yl)amino]methyl}phenol is a complex organic compound that features both amino and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(3,5-dibromopyridin-2-yl)amino]methyl}phenol typically involves multiple steps. One common method starts with the bromination of pyridine to form 3,5-dibromopyridine. This intermediate is then reacted with an amino group to form 3,5-dibromopyridin-2-ylamine. The final step involves the reaction of this intermediate with 2-Amino-5-methylphenol under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(3,5-dibromopyridin-2-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amino derivatives .

Scientific Research Applications

2-Amino-5-{[(3,5-dibromopyridin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(3,5-dibromopyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,5-dibromopyridine
  • 3,5-Dibromo-2-pyridylamine
  • 2-Amino-3,5-dibromopyrazine

Uniqueness

Compared to these similar compounds, 2-Amino-5-{[(3,5-dibromopyridin-2-yl)amino]methyl}phenol is unique due to the presence of both amino and phenol functional groups.

Properties

CAS No.

920511-94-0

Molecular Formula

C12H11Br2N3O

Molecular Weight

373.04 g/mol

IUPAC Name

2-amino-5-[[(3,5-dibromopyridin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C12H11Br2N3O/c13-8-4-9(14)12(17-6-8)16-5-7-1-2-10(15)11(18)3-7/h1-4,6,18H,5,15H2,(H,16,17)

InChI Key

SJAMRVCYNHXFPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=C(C=C(C=N2)Br)Br)O)N

Origin of Product

United States

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